BI-3406, chemically known as N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine, is a potent and selective small-molecule inhibitor of Son of Sevenless 1 (SOS1). [, , , , , , , , , , , , , , , , , , , ] SOS1 is a guanine nucleotide exchange factor (GEF) that promotes the activation of RAS proteins, which are key regulators of cell growth, proliferation, and survival. [, , , , , , , , , , , , , , , , , , , ] BI-3406 specifically inhibits the interaction between SOS1 and KRAS, a member of the RAS family frequently mutated in various cancers. [, , , , , , , , , , , , , , , , , , , ] As a research tool, BI-3406 is used to investigate the role of the SOS1-KRAS signaling pathway in cancer development and progression, as well as to explore its therapeutic potential.
BI-3406 is classified as a small molecule inhibitor, specifically designed to modulate the RAS signaling pathway by inhibiting the activity of SOS1, which facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on RAS proteins. This inhibition is crucial for preventing the activation of downstream signaling pathways that promote cell proliferation and survival in cancer cells .
The synthesis of BI-3406 involved optimizing a lead compound identified during initial screenings, known as BI-68BS. The synthetic route included several key modifications:
The detailed synthetic pathway is documented in supplementary materials, highlighting various intermediates and reaction conditions used throughout the synthesis process.
BI-3406's molecular structure features a quinazoline core with various substituents that contribute to its binding affinity and specificity. The compound's three-dimensional conformation allows it to effectively occupy the catalytic site of SOS1, blocking its interaction with KRAS-GDP. Crystallographic studies have confirmed that BI-3406 binds adjacent to the catalytic binding site, facilitating effective inhibition of SOS1 activity .
Key structural characteristics include:
BI-3406 primarily functions through non-covalent interactions with SOS1, preventing its interaction with KRAS. The mechanism involves:
The mechanism by which BI-3406 exerts its effects involves several steps:
Pharmacodynamics studies show that in sensitive cell lines, BI-3406 treatment results in sustained modulation of ERK signaling compared to less responsive lines .
BI-3406 exhibits several notable physical and chemical properties:
BI-3406 has significant potential in cancer therapeutics due to its ability to inhibit RAS signaling pathways effectively. Its primary applications include:
Research continues into optimizing its use within clinical settings and expanding its application to other cancers influenced by RAS signaling pathways.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3